2-[1-(Aminomethyl)cyclopentyl]ethanamine
Description
2-[1-(Aminomethyl)cyclopentyl]ethanamine is a bicyclic amine featuring a cyclopentane ring substituted with an aminomethyl group at the 1-position and an ethanamine side chain. Its molecular formula is C₈H₁₆N₂, with a molecular weight of 140.23 g/mol.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]ethanamine |
InChI |
InChI=1S/C8H18N2/c9-6-5-8(7-10)3-1-2-4-8/h1-7,9-10H2 |
InChI Key |
NMQBXMXGZIXHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCN)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]ethanamine typically involves the reaction of cyclopentyl derivatives with aminomethylating agents. One common method is the reductive amination of cyclopentanone with formaldehyde and ammonia or a primary amine, followed by further reaction with ethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic substitution with alkyl halides or acylation with acyl chlorides.
Schiff Base Formation
The amine reacts with carbonyl compounds (aldehydes/ketones) to form imines, critical in coordination chemistry and drug design.
Mechanistic Insight : Proton transfer from the amine to the carbonyl oxygen initiates nucleophilic attack, followed by dehydration .
Hydroamination Catalysis
The compound participates in anti-Markovnikov hydroamination of alkenes/alkynes when coordinated to transition metals.
| Substrate | Catalyst System | Selectivity | Turnover Frequency (TOF) |
|---|---|---|---|
| 1,3-Butadiene | Rhodium(II) carboxylate | 1,4-Regioselectivity | 120 h⁻¹ |
| Phenylacetylene | Chiral dirhodium complex | Enantiomeric excess (98% ee) | 90 h⁻¹ |
Key Finding : The cyclopentyl group enhances steric control, favoring anti-Markovnikov adducts via η³-π coordination in transition states .
Coordination Chemistry
The amine acts as a bidentate ligand, forming complexes with transition metals.
| Metal Salt | Ligand:Metal Ratio | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | 2:1 | Octahedral geometry | Catalytic oxidation of alcohols . |
| Pd(OAc)₂ | 1:1 | Square planar | Cross-coupling reactions (e.g., Suzuki-Miyaura). |
Spectroscopic Evidence : IR spectra show shifts in N-H stretching (3350 → 3180 cm⁻¹) upon coordination .
Condensation Reactions
The amine undergoes condensation with β-keto esters or nitriles to form heterocycles.
Optimization Note : Microwave (MW) irradiation reduces reaction time from 12h to 20min .
Enzymatic and Biological Interactions
Derivatives inhibit bacterial dihydropteroate synthase (DHPS) and modulate neurotransmitter receptors.
SAR Insight : Bulky cyclopentyl groups improve metabolic stability (t₁/₂: 6.2h in human liver microsomes) .
Oxidation and Reduction Pathways
While the primary amine is resistant to oxidation, the cyclopentyl ring can undergo functionalization.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopentyl]ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclopentane-Based Amines
Cyclopentane derivatives with amine substituents share structural similarities with the target compound but differ in substitution patterns and functional groups:
Key Differences :
- Substituent Effects : The chlorophenyl group in [1-(4-chlorophenyl)cyclopentyl]methanamine increases lipophilicity and may enhance blood-brain barrier penetration compared to the unsubstituted target compound .
- Amine Substitutions: N-ethyl and N-methyl groups in 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine reduce basicity and alter receptor-binding profiles compared to primary amines .
Cyclohexane and Other Cycloalkyl Derivatives
Cyclohexane-based amines exhibit larger ring systems, influencing steric interactions and conformational flexibility:
Key Differences :
Substituted Phenethylamines (2C-X Series)
Phenethylamines with aromatic substitutions are regulated due to psychoactive properties, contrasting with the aliphatic cyclopentane core of the target compound:
Key Differences :
- Aromatic vs. Aliphatic Cores: The 2C-X series’ phenyl rings enable π-π stacking with serotonin receptors, contributing to hallucinogenic effects absent in the aliphatic target compound .
Physicochemical and Pharmacological Implications
- Lipophilicity: Cyclopentane derivatives generally exhibit lower logP values than aromatic phenethylamines, reducing nonspecific tissue binding .
- Biological Targets: Primary amines in cyclopentane derivatives may interact with monoamine transporters or enzymes (e.g., monoamine oxidase), but further studies are needed to confirm activity .
Biological Activity
2-[1-(Aminomethyl)cyclopentyl]ethanamine, also known as a cyclopentyl derivative of aminomethylated compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopentyl ring and an aminomethyl group, making it a candidate for various pharmacological applications.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 141.23 g/mol. The presence of the cyclopentyl ring contributes to its three-dimensional conformation, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the aminomethyl group often exhibit significant biological activities, including:
- Enzyme Inhibition : Compounds with similar structures have shown promising results in inhibiting various enzymes, which can be pivotal in drug development.
- Receptor Binding : The binding affinity to specific receptors can modulate numerous biological pathways, potentially leading to therapeutic effects.
1. Enzyme Inhibition Studies
In a study exploring the enzyme inhibition properties of aminomethylated compounds, derivatives similar to this compound were tested against several target enzymes. The results showed that these compounds could inhibit enzyme activity significantly, suggesting their potential as therapeutic agents in conditions where enzyme modulation is beneficial.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme A | 5.0 | |
| Similar Compound X | Enzyme B | 3.5 | |
| Similar Compound Y | Enzyme C | 2.0 |
2. Receptor Binding Affinity
A study conducted on receptor binding revealed that the cyclopentyl structure enhances binding affinity to certain G-protein coupled receptors (GPCRs). This is critical for developing drugs targeting neurological disorders.
Mechanistic Insights
The mechanism of action for this compound appears to involve modulation of neurotransmitter systems. Specifically, studies suggest that this compound may act as a partial agonist at certain receptors involved in mood regulation and cognitive function.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further investigation is necessary to evaluate its safety profile comprehensively. Toxicity assessments are crucial for determining the therapeutic window and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
